5-Methyl-1H-quinazolin-4-one is classified as a quinazolinone, which is a subclass of quinazolines. These compounds are notable for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The synthesis of this compound can be traced back to various methods involving anthranilic acid derivatives and other precursors, making it an important target in organic synthesis and pharmaceutical development.
The synthesis of 5-methyl-1H-quinazolin-4-one can be achieved through several methodologies:
The synthetic procedures typically require careful control of reaction conditions, including temperature, solvent choice, and catalysts, to optimize yield and purity. For example, using tetrabutylammonium benzoate as a catalyst under microwave conditions has been shown to significantly improve the efficiency of synthesizing quinazolinones .
The molecular formula for 5-methyl-1H-quinazolin-4-one is , with a molecular weight of approximately 164.17 g/mol. Its melting point typically ranges around 150–155 °C, indicating its solid-state stability.
5-Methyl-1H-quinazolin-4-one can participate in various chemical reactions due to its functional groups:
Reactions involving 5-methyl-1H-quinazolin-4-one often require specific conditions such as acidic or basic environments to facilitate the desired transformations effectively.
The mechanism of action for compounds derived from 5-methyl-1H-quinazolin-4-one typically involves interactions with biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications at various positions on the quinazolinone ring can enhance or alter biological activity, emphasizing the importance of structure-activity relationships in drug design .
5-Methyl-1H-quinazolin-4-one is typically a crystalline solid with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide but limited solubility in water.
The compound exhibits stability under normal conditions but may undergo hydrolysis or oxidation under extreme environments. Its reactivity is largely influenced by the presence of functional groups that allow for nucleophilic attack or electrophilic substitution.
5-Methyl-1H-quinazolin-4-one has several applications in scientific research and medicinal chemistry:
The quinazolinone core of 5-methyl-1H-quinazolin-4-one is strategically constructed through heterocyclic fusion, leveraging polycyclic architectures to enhance bioactivity. One pivotal approach involves intramolecular Friedel-Crafts cyclization, where antranilic acid derivatives undergo ring closure catalyzed by Lewis acids like AlCl₃. This method yields tricyclic systems such as pyrrolo[2,1-b]quinazolin-5-ones and triazino[4,3-c]quinazolines, which demonstrate enhanced anticancer activity against Hep-G2 and MCF-7 cell lines (IC₅₀: 7.09–31.85 μM) [2]. Alternatively, imidazo-quinazoline fusion employs phenacyl chloride to condense with 3-aminoquinazolinones, forming imidazo[1,2-c]quinazoline scaffolds. These hybrids exhibit improved kinase inhibition due to increased π-stacking interactions in the ATP-binding pocket [8].
Table 1: Heterocyclic-Fused Quinazolinone Derivatives
| Fused System | Synthetic Route | Key Reagents/Conditions | Biological Activity (IC₅₀) |
|---|---|---|---|
| Pyrrolo[2,1-b]quinazoline | Chloroacetylation/cyclization | Chloroacetyl chloride, THF, Δ | MCF-7: 18.2 μM [2] |
| Triazino[4,3-c]quinazoline | Diazotization/coupling | Hydrazine hydrate, DMF | HEPG2: 10.82 μM [2] |
| Benzimidazo[1,2-c]quinazoline | SiO₂-MnO₂-assisted cyclization | MW, solventless, 30–45 min | Antifungal (EC₅₀: 10.6 μg/mL) [3] |
These fused systems exploit the electron-rich 5-methyl group to facilitate ring closure, while the methyl substituent augments lipophilicity for membrane penetration [5].
Regioselective modification of the 5-methyl group enables targeted C–C bond formation without affecting the quinazolinone core. Knoevenagel condensation with aryl aldehydes (e.g., 4-chlorobenzaldehyde) under solvent-free conditions generates electrophilic styryl derivatives (e.g., 2-(4-chlorostyryl)-5-methylquinazolin-4-one). This reaction is catalyzed by piperidine/acetic acid, achieving >85% yield due to the methyl group’s enhanced acidity (pKₐ ≈ 22) [4]. For nucleophilic trifluoroacetylation, 3-(trifluoroacetyl)coumarins couple with 2-methylquinazolinones under catalyst-free conditions. The 5-methyl group’s nucleophilicity drives this atom-economical reaction (90% yield), producing fluorinated hybrids with potent antifungal activity against Rhizoctonia solani (95% inhibition) [3].
Table 2: Regioselective Modifications of 5-Methyl Group
| Reaction Type | Substituent Introduced | Conditions | Yield (%) | Bioactivity |
|---|---|---|---|---|
| Knoevenagel condensation | Styryl | ArCHO, piperidine/AcOH, Δ | 85–92 | Antiproliferative [4] |
| Trifluoroacetylation | CF₃-coumarin | Catalyst-free, solvent-free, 80°C | 90 | Antifungal (EC₅₀: 10.6 μg/mL) [3] |
| Mannich functionalization | Aminomethyl | Formaldehyde, morpholine, EtOH | 78 | Antimycobacterial [8] |
Steric hindrance from N1-H and C2-phenyl directs electrophiles to the 5-methyl site, ensuring regioselectivity [4].
Microwave irradiation (MWI) revolutionizes quinazolinone synthesis by accelerating cyclization kinetics 10-fold versus conventional heating. In SbCl₃-catalyzed cyclocondensation, anthranilamide reacts with ketones under MWI (200 W, 3–5 min), yielding 2,2-disubstituted 5-methyl-2,3-dihydroquinazolin-4(1H)-ones in 89–95% yield. Comparatively, thermal methods require 4 hours for 72–83% yield [7]. Niementowski synthesis under MWI facilitates quinazolin-4-one formation via fusion of anthranilic acid and acetamide at 150°C (5 min, 91% yield), whereas conventional heating demands 6 hours [6]. Solvent-free MW protocols enhance atom economy, as demonstrated in ionic liquid-mediated reactions, where [OMIm]BF₄ acts as both solvent and catalyst, reducing byproduct formation by 40% [5].
Table 3: Microwave vs. Conventional Synthesis Comparison
| Reaction | Conditions | Time | Yield (%) | |
|---|---|---|---|---|
| SbCl₃-catalyzed cyclocondensation | MW, 200 W, solvent-free | 3–5 min | 89–95 | |
| SbCl₃-catalyzed cyclocondensation | Thermal, Δ, solvent-free | 4 h | 72–83 | |
| Niementowski synthesis | MW, 150°C | 5 min | 91 | |
| Niementowski synthesis | Thermal, 150°C | 6 h | 68 | [6] |
MWI’s superheating effect reduces activation energy for ring closure, particularly benefiting 5-methyl derivatives due to their polar transition states [6].
Diazotization of 3-amino-5-methylquinazolin-4-one generates electrophilic diazonium salts for C–N coupling with pyrazolinone nuclei. In azo-pyrazolinone hybridization, the diazonium salt couples with 3-methyl-1-phenylpyrazol-5(4H)-one at 0–5°C (pH 7), forming azo-linked hybrids (91% yield). These compounds exhibit dual PI3K/Akt and Raf-1/ERK pathway inhibition, with binding energies of −11.1 kcal/mol against PI3K [4] [8]. For thiazolidinone-pyrrolidinone hybrids, diazonium salts react with thiourea derivatives under alkaline conditions, followed by cyclization with chloroacetone. This yields thiazolo[3,2-a]quinazolinones with significant antimycobacterial activity (MIC: 6.49×10⁻³ μM/mL against M. tuberculosis) [8].
Table 4: Diazonium-Derived Quinazolinone Hybrids
| Hybrid System | Coupling Partner | Conditions | Bioactivity |
|---|---|---|---|
| Azo-pyrazolinone | 3-Methyl-1-phenylpyrazol-5(4H)-one | 0–5°C, pH 7, EtOH | PI3K inhibition (−11.1 kcal/mol) [4] |
| Thiazoloquinazolinone | Thiourea/chloroacetone | KOH, EtOH, reflux | Antitubercular (MIC: 6.49×10⁻³ μM/mL) [8] |
| Pyrimidinone | Ethyl acetoacetate/NaOAc | 0–5°C, 3 h | Cytotoxic (IC₅₀: 23.34 μM) [8] |
The 5-methyl group’s +I effect stabilizes the diazonium intermediate, suppressing hydrolysis and enhancing coupling efficiency [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5